(2-Fluorocyclohexyl)methanamine hydrochloride
Description
(2-Fluorocyclohexyl)methanamine hydrochloride is a fluorinated cyclohexylmethylamine derivative in its hydrochloride salt form. The compound features a cyclohexane ring substituted with a fluorine atom at the 2-position and a methanamine group (-CH₂NH₂) attached to the same carbon, with the amine protonated as a hydrochloride salt. This structure enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
(2-fluorocyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7H,1-5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHRYJCTPWKAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorocyclohexyl)methanamine hydrochloride typically involves the fluorination of cyclohexylmethanamine. The reaction conditions often include the use of fluorinating agents such as hydrogen fluoride or fluorine gas under controlled temperatures and pressures . The resulting product is then purified and converted into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade fluorinating agents and large-scale reactors to ensure efficient production. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(2-Fluorocyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange reactions using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylmethanamine.
Substitution: Formation of halogenated cyclohexylmethanamine derivatives.
Scientific Research Applications
(2-Fluorocyclohexyl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Studied for its effects on biological systems and potential as a biochemical tool.
Medicine: Investigated for its psychoactive properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Fluorocyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. The compound’s effects are mediated through its binding to receptors and altering the release and reuptake of neurotransmitters .
Comparison with Similar Compounds
Structural Features
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| (2-Fluorocyclohexyl)methanamine HCl | Cyclohexane | 2-F, CH₂NH₂·HCl | C₇H₁₃FClN | 177.64* |
| Fluorexetamine HCl (Item 35118) | Cyclohexanone | 3-F-phenyl, ethylamino, ketone | C₁₄H₁₈FNO·HCl | 271.8 |
| Methoxetamine HCl (Item 11139) | Cyclohexanone | 3-MeO-phenyl, ethylamino, ketone | C₁₅H₂₁NO₂·HCl | 283.79* |
| (2-Phenylcyclopentyl)methanamine HCl | Cyclopentane | 2-phenyl, CH₂NH₂·HCl | C₁₂H₁₈ClN | 211.73 |
| 2-Fluoro-5-MeO-benzylamine HCl | Benzene | 2-F, 5-MeO, CH₂NH₂·HCl | C₈H₁₁ClFNO | 191.63 |
*Calculated based on molecular formula.
Key Differences :
- Ring System: The target compound employs a cyclohexane ring, while Fluorexetamine and Methoxetamine feature cyclohexanone (ketone-containing).
- Substituents : Fluorine at the 2-position on the cyclohexane ring distinguishes the target from aromatic fluorinated analogs (e.g., 2-Fluoro-5-MeO-benzylamine HCl in ). Arylcyclohexylamines like Fluorexetamine incorporate aromatic rings fused to the cyclohexane, enhancing π-π stacking interactions .
Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit high water solubility. The aliphatic fluorine in the target compound may slightly reduce lipophilicity compared to aromatic fluorine analogs (e.g., 2-Fluoro-5-MeO-benzylamine HCl) .
- Stability : Cyclohexane rings are less prone to oxidation compared to aromatic systems (e.g., benzylamine derivatives). However, the absence of conjugated systems in the target compound may limit UV detectability relative to aryl-substituted analogs .
Biological Activity
(2-Fluorocyclohexyl)methanamine hydrochloride is a chemical compound that has garnered interest due to its potential biological activities. The presence of a fluorine atom at the second position of the cyclohexyl ring suggests unique interactions within biological systems. This article explores the biological activity of this compound, including its pharmacological implications, mechanisms of action, and comparisons with structurally similar compounds.
Chemical Structure and Properties
The chemical formula for this compound is C₇H₁₅ClFN, with a molecular weight of approximately 167.65 g/mol. The compound is classified as an amine, characterized by the amine functional group (-NH₂) attached to a cyclohexane structure modified by a fluorine substituent.
Pharmacological Implications
Research indicates that this compound may exhibit selective inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. This inhibition is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease, where MAO-B plays a critical role in dopamine degradation.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Fluorine at the second position | Potential MAO-B inhibition |
| (3-Fluorocyclohexyl)methanamine hydrochloride | Fluorine at the third position | Selective MAO-B inhibition |
| (4-Fluorocyclohexyl)methanamine hydrochloride | Fluorine at the fourth position | Different selectivity profile |
| (3-Fluorophenyl)methanamine hydrochloride | Phenyl group instead of cyclohexane | Different pharmacological properties |
This table highlights the structural variations among related compounds and their corresponding biological activities, emphasizing the unique potential of this compound.
The mechanism through which this compound exerts its biological effects is primarily linked to its interaction with neurotransmitter systems. By inhibiting MAO-B, this compound could lead to increased levels of neurotransmitters such as dopamine, which may alleviate symptoms associated with neurodegenerative disorders.
Case Studies and Research Findings
While extensive research specifically on this compound is limited, existing studies on structurally similar compounds provide insights into its potential efficacy. For instance, studies on (3-Fluorocyclohexyl)methanamine hydrochloride have demonstrated significant MAO-B inhibition, suggesting that similar effects may be observed with this compound.
Case Study Example:
In a study investigating the effects of various MAO-B inhibitors on Parkinson's disease models, compounds similar to this compound were shown to enhance dopaminergic signaling. This finding supports further investigation into the specific effects and therapeutic potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
